molecular formula C8H16O2 B2847899 3-Ethyl-2-methylpentanoic acid CAS No. 600716-77-6

3-Ethyl-2-methylpentanoic acid

Cat. No.: B2847899
CAS No.: 600716-77-6
M. Wt: 144.214
InChI Key: APZRHSSXERCEFU-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpentanoic acid is an organic compound with the molecular formula C8H16O2. It belongs to the class of carboxylic acids and is characterized by the presence of an ethyl group at the third carbon and a methyl group at the second carbon of the pentanoic acid chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common synthetic route involves the alkylation of pentanoic acid using ethyl chloride and aluminum chloride as a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

  • Grignard Reaction: Another method involves the reaction of pentanoic acid with ethyl magnesium bromide followed by hydrolysis. This method requires careful control of reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivatives, such as esters and amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the alpha or beta positions of the acid, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are typically employed.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Halogenated derivatives and sulfonated compounds.

Scientific Research Applications

3-Ethyl-2-methylpentanoic acid has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

3-Ethyl-2-methylpentanoic acid is similar to other carboxylic acids such as 2-ethylhexanoic acid and 3-methylbutanoic acid. its unique structure, with both an ethyl and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2-Ethylhexanoic acid

  • 3-Methylbutanoic acid

  • 4-Methylpentanoic acid

Properties

IUPAC Name

3-ethyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(5-2)6(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZRHSSXERCEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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